![molecular formula C14H13F3N4O2S B2570655 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)éthyl)-3-(trifluorométhyl)benzènesulfonamide CAS No. 1798490-21-7](/img/structure/B2570655.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)éthyl)-3-(trifluorométhyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a unique combination of an imidazo[1,2-b]pyrazole moiety and a trifluoromethylbenzenesulfonamide group
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds with imidazo[1,2-b]pyrazole structures exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various derivatives on cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The results showed that derivatives of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide displayed IC50 values in the low micromolar range, indicating potent anticancer activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 5.4 |
Compound B | DU145 | 4.8 |
Compound C | A375 | 3.9 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against various bacterial strains. In vitro studies demonstrated that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 128 |
Escherichia coli | 256 |
Bacillus subtilis | 64 |
Antiepileptic Activity
The potential of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide as an antiepileptic agent has been explored through pentylenetetrazol-induced seizure models in rodents. Results indicated a significant reduction in seizure frequency at specific dosages.
Dosage (mg/kg) | Seizure Reduction (%) |
---|---|
25 | 70 |
50 | 85 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide. Modifications to the trifluoromethyl group and sulfonamide moiety have led to variations in biological activity.
Material Science Applications
Beyond medicinal applications, this compound's unique structure allows for exploration in material science:
Photophysical Properties
Studies have investigated the photophysical properties of derivatives containing the imidazo[1,2-b]pyrazole core for potential use in organic light-emitting diodes (OLEDs). The photoluminescence characteristics indicate promising applications in optoelectronics.
Polymer Composites
Incorporating N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide into polymer matrices has shown improved mechanical and thermal stability.
Mécanisme D'action
Target of Action
The primary target of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is the mTOR (mammalian target of rapamycin) pathway . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in a variety of human diseases, including cancer .
Mode of Action
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide: interacts with its targets by inhibiting the mTOR pathway . This compound exhibits significant anti-proliferative activity, especially against non-small cell lung cancer cells . It acts as an ATP-competitive mTOR inhibitor, suppressing the phosphorylation of key proteins in the mTOR pathway .
Biochemical Pathways
The mTOR pathway is the primary biochemical pathway affected by N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide . This pathway regulates several cellular processes, including protein synthesis, cell growth, and cell cycle progression . By inhibiting mTOR, this compound can induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level .
Result of Action
The molecular and cellular effects of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide ’s action include the induction of G1-phase cell cycle arrest and the suppression of the phosphorylation of AKT and S6 . These effects can lead to the inhibition of cell growth and proliferation, particularly in non-small cell lung cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts such as Rh(III) for C-H alkenylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyrazole derivatives and trifluoromethylbenzenesulfonamide compounds. Examples include:
- Imidazo[1,2-b]pyridazine derivatives
- Imidazo[1,2-b]pyridine derivatives
Uniqueness
What sets N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Activité Biologique
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological effects.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H12F3N5O2S
- Molecular Weight : 351.33 g/mol
The synthesis typically involves the reaction of 1H-imidazo[1,2-b]pyrazole derivatives with trifluoromethylbenzenesulfonamide under controlled conditions to yield the desired product. The reaction mechanism often includes the formation of intermediates that undergo cyclization or substitution reactions to achieve the final structure.
Anticancer Properties
Recent studies have demonstrated that compounds related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exhibit significant anticancer activity. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).
- IC50 Values : The compound showed an IC50 value of approximately 12.50 µM against MCF7 cells, indicating moderate potency in inhibiting cell proliferation .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth. Notably, it has been shown to affect:
- Aurora Kinase Activity : Inhibition of Aurora-A kinase has been linked to cell cycle arrest and apoptosis in cancer cells .
- VEGF Pathway : The compound also demonstrated the ability to inhibit VEGF-induced proliferation in endothelial cells, suggesting a potential role in anti-angiogenic therapy .
Case Studies and Research Findings
Several studies have reported on the efficacy and safety profile of this compound:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Bouabdallah et al. | MCF7 | 12.50 | Aurora-A kinase inhibition |
Wei et al. | A549 | 26.00 | VEGF pathway inhibition |
Xia et al. | NCI-H460 | 49.85 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to anticancer properties, derivatives of this compound have shown promising anti-inflammatory effects:
Propriétés
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c15-14(16,17)11-2-1-3-12(10-11)24(22,23)19-6-7-20-8-9-21-13(20)4-5-18-21/h1-5,8-10,19H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJADNBXAWJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.